![molecular formula C31H50N2O7 B12625664 D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine CAS No. 921934-25-0](/img/structure/B12625664.png)
D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine is a complex chemical compound that combines elements of both D-alanine and L-serine with a long-chain fatty acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine involves multiple steps, starting with the preparation of the individual components. The synthesis typically begins with the esterification of 4-ethylbenzoic acid with hexadecanol to form the ester. This ester is then coupled with D-alanine and L-serine through peptide bond formation. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and other components under controlled conditions, ensuring high yield and purity. The process would also include purification steps such as HPLC (High-Performance Liquid Chromatography) to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the ester or peptide bonds.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide bond formation and esterification reactions.
Biology: Investigated for its potential role in cell signaling and membrane interactions.
Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory applications.
Industry: Utilized in the development of novel materials and surfactants.
Mechanism of Action
The mechanism of action of D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in cell signaling. For example, it may interact with glycine receptors and upregulate PPAR-γ, leading to neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
D-Serine: A naturally occurring amino acid that acts as an NMDAR modulator.
L-Serine: Another naturally occurring amino acid with roles in protein synthesis and cell proliferation.
D-Alanyl-D-alanine: A dipeptide involved in bacterial cell wall synthesis.
Uniqueness
D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine is unique due to its combination of a long-chain fatty acid ester with a peptide structure. This unique structure allows it to interact with both lipid membranes and peptide receptors, making it a versatile compound for various applications.
Properties
CAS No. |
921934-25-0 |
|---|---|
Molecular Formula |
C31H50N2O7 |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-[16-(4-ethylbenzoyl)oxyhexadecanoyloxy]propanoic acid |
InChI |
InChI=1S/C31H50N2O7/c1-3-25-18-20-26(21-19-25)31(38)39-22-16-14-12-10-8-6-4-5-7-9-11-13-15-17-28(34)40-23-27(30(36)37)33-29(35)24(2)32/h18-21,24,27H,3-17,22-23,32H2,1-2H3,(H,33,35)(H,36,37)/t24-,27+/m1/s1 |
InChI Key |
KXIIZICFKMKVRX-SQHAQQRYSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC(=O)OC[C@@H](C(=O)O)NC(=O)[C@@H](C)N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC(=O)OCC(C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



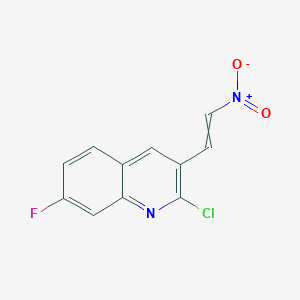
![2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate](/img/structure/B12625604.png)
![Benzoic acid, 4-(5-chloro-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12625621.png)
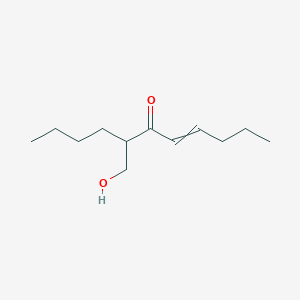
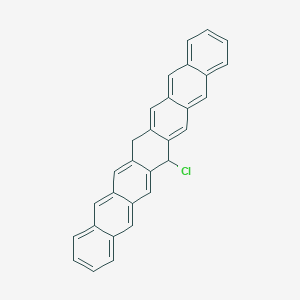
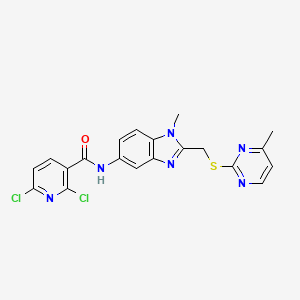
![2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide;hydrochloride](/img/structure/B12625639.png)
![2-[(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12625646.png)
![2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B12625660.png)
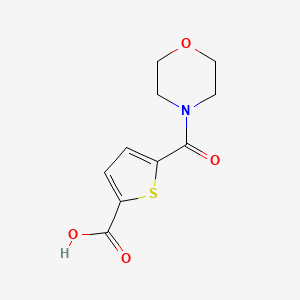
![(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-chlorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12625680.png)
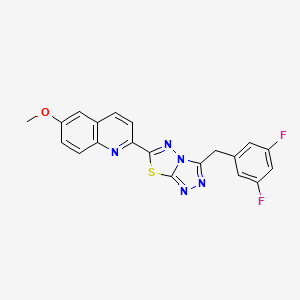
![2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-2-methylpropan-1-ol](/img/structure/B12625698.png)
